molecular formula C7H9NO2 B1314322 Pyridine-2,3-dimethanol CAS No. 38070-79-0

Pyridine-2,3-dimethanol

Cat. No.: B1314322
CAS No.: 38070-79-0
M. Wt: 139.15 g/mol
InChI Key: DFTLQVHYDAMGCG-UHFFFAOYSA-N
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Description

Pyridine-2,3-dimethanol is a chemical compound with the molecular formula C7H9NO2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with two methanol groups attached to the 2nd and 3rd carbon atoms . The molecular weight of this compound is 139.15 g/mol .


Physical And Chemical Properties Analysis

This compound is a solid substance . Unfortunately, I could not find more specific information on the physical and chemical properties of this compound.

Scientific Research Applications

Magnetic Refrigerants

A study by Dermitzaki et al. (2013) highlights the use of pyridine-2,6-dimethanol in creating a {Cu(II)15Gd(III)7} cagelike molecule, showcasing a beautiful structure and ferrimagnetic behavior. This compound shows potential as a low-temperature magnetic refrigerant.

Photoluminescence Studies

In a study conducted by Katsoulakou et al. (2013), pyridine-2,6-dimethanol was used in zinc(II) carboxylate chemistry. The resulting hexanuclear zinc(II) carboxylate complexes showed significant photoluminescence, adding value to the field of optical materials.

Single-Molecule Magnets

A remarkable use of pyridine-2,6-dimethanol is demonstrated in the creation of a Mn25 complex with a record S = 51/2 spin for a molecular species, as researched by Murugesu et al. (2004). This complex is identified as the largest spin single-molecule magnet to date.

Molecular Coordination and Magnetic Studies

The coordination behavior of pyridine-2,6-dimethanol in copper(II) nitrate chemistry was explored by Vlahopoulou et al. (2009). The study resulted in a tetranuclear complex with intriguing magnetic properties.

Chemical Reactivity with Dichloromethane

Rudine et al. (2010) investigated the reactivity of pyridine derivatives, including pyridine-2,6-dimethanol, with dichloromethane under ambient conditions, revealing insights into their chemical interactions.

Versatile Coordination Chemistry

Tasiopoulos and Perlepes (2008) discussed the use of diol-type ligands like pyridine-2,6-dimethanol in the formation of various homometallic and heterometallic clusters. This study underscores the ligand's versatility in creating high-spin molecules and single-molecule magnets.

Development of Ni4 Clusters

Alexopoulou et al. (2012) used pyridine-2,6-dimethanol in reactions with nickel(II) acetate, leading to the formation of two distinct Ni4 clusters, depending on the solvent used. This study, published in the Australian Journal of Chemistry, highlights the solvent-dependent access to different core topologies in nickel(II) cluster chemistry (Alexopoulou et al., 2012).

Hydrogen Bonding and Aromatic Interactions

Andac et al. (2002) explored bis(pyridine-2,6-dimethanol-N,O,O')cobalt(II) and -copper(II) disaccharinate dihydrates, focusing on their three-dimensional structures. Their research revealed extensive hydrogen bonding and aromatic π-π stacking interactions, providing insights into the structural aspects of these compounds (Andac et al., 2002).

Coordination Chemistry with Early Transition Metals

The coordination behavior of 2,6-dimethanol pyridine with Group 4 and 5 metal alkoxides was studied by Boyle et al. (2015). They identified a series of complexes through alcoholysis reactions, contributing to the understanding of coordination chemistry in early transition metals (Boyle et al., 2015).

Research on Pyridine Degradation in Drinking Water

Li et al. (2017) conducted research on the degradation mechanism of pyridine in drinking water using a dielectric barrier discharge system. This study contributes to the understanding of water treatment processes for nitrogen heterocyclic compounds (Li et al., 2017).

Lanthanide Organic Frameworks and Luminescence

Huang et al. (2008) synthesized lanthanide–organic frameworks based on pyridine-2,6-dicarboxylic acid and studied their luminescent properties. This research provides valuable insights into the synthesis and characterization of luminescent materials (Huang et al., 2008).

Safety and Hazards

Pyridine-2,3-dimethanol should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

Pyridine-2,3-dimethanol plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It can form complexes with metal ions, which can influence various enzymatic activities. For instance, this compound can interact with enzymes that require metal cofactors, such as zinc or copper, by binding to the metal ion and altering the enzyme’s conformation and activity. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, potentially affecting protein folding and stability .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways. For example, this compound may inhibit or activate specific kinases, leading to changes in phosphorylation states of downstream targets and altering gene expression. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially leading to changes in metabolite levels and flux through metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to metal ions, forming coordination complexes that can inhibit or activate enzymes. This binding can lead to changes in enzyme conformation and activity, affecting biochemical pathways. Additionally, this compound can interact with nucleic acids, potentially influencing gene expression by binding to DNA or RNA and affecting transcription or translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. This compound is generally stable under inert atmosphere and room temperature conditions, but it may degrade over time, leading to reduced efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular processes, but its activity may diminish as it degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, this compound can exhibit toxic effects, potentially leading to adverse outcomes such as oxidative stress, cellular damage, and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to pyridine metabolism. It can be metabolized by enzymes such as oxidoreductases, leading to the formation of metabolites that can further participate in biochemical reactions. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, this compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with nucleic acids and influence gene expression, or to the mitochondria, where it can affect metabolic processes .

Properties

IUPAC Name

[2-(hydroxymethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-4-6-2-1-3-8-7(6)5-10/h1-3,9-10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTLQVHYDAMGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509120
Record name (Pyridine-2,3-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38070-79-0
Record name 2,3-Pyridinedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38070-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Pyridine-2,3-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution prepared by dissolving 29.5 g, of 2,3-dimethoxycarbonylpyridine in 200 ml of ethylether was added dropwise to a solution prepared by suspending 10 g of lithium aluminum hydride in 300 ml of dried ethylether at 0° C. This mixed solution was stirred at 20° C. for 3 hours and 30 ml of water was slowly added thereto at 0° C. The resulting solution was stirred for 5 hours at the room temperature and solid was filtered through celite. The filtrate was evaporated under reduced pressure and then the residual product was purified by a silica gel column chromatography (chloroform : methanol (10:1)) to give 10.4 g of the above title compound (yield: 75%).
Quantity
0 (± 1) mol
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Reaction Step One
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200 mL
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10 g
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Reaction Step Two
Name
Quantity
30 mL
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Quantity
300 mL
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Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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